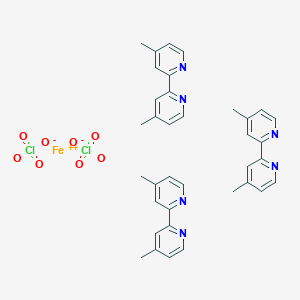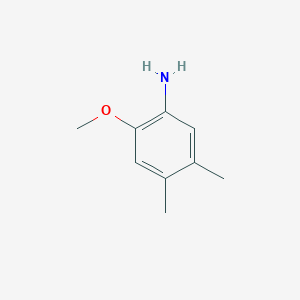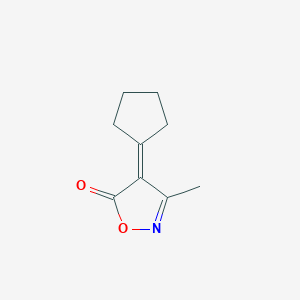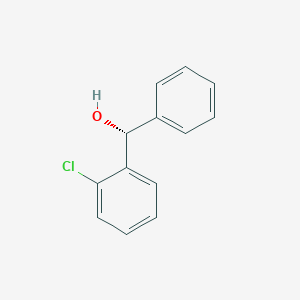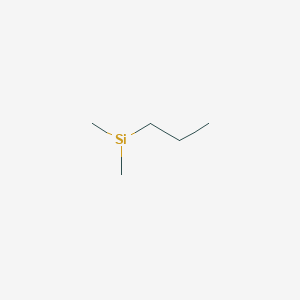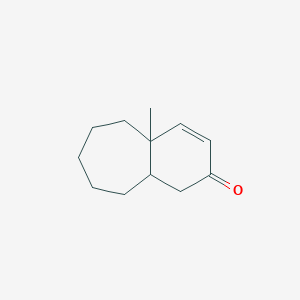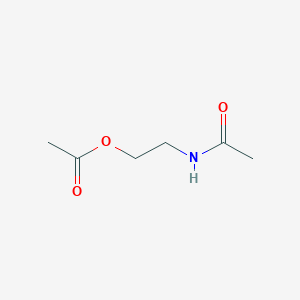
2-Acetamidoethyl acetate
概要
説明
2-Acetamidoethyl acetate is an organic compound with the chemical formula C6H11NO3. It is also known as glycolylacetamide or N-acetyl-2-aminoethyl acetate. This compound is widely used in scientific research applications due to its unique properties and potential applications.
科学的研究の応用
2-Acetamidoethyl acetate has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of chiral ligands for asymmetric synthesis. Additionally, it has potential applications in the field of materials science, such as the synthesis of polymers and nanomaterials.
作用機序
The mechanism of action of 2-Acetamidoethyl acetate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino and acetamido groups. It can also act as a chelating agent due to the presence of the two carbonyl groups.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-Acetamidoethyl acetate. However, it has been reported to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
The advantages of using 2-Acetamidoethyl acetate in lab experiments include its high yield and low cost of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, its limited solubility in water can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for research on 2-Acetamidoethyl acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields, including materials science and medicine.
Conclusion
In conclusion, 2-Acetamidoethyl acetate is a unique organic compound with several potential applications in scientific research. Its synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited information available on its biochemical and physiological effects, it has been shown to exhibit antibacterial and antifungal properties and inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the potential applications of this compound in various fields.
特性
CAS番号 |
16180-96-4 |
|---|---|
製品名 |
2-Acetamidoethyl acetate |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
2-acetamidoethyl acetate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-3-4-10-6(2)9/h3-4H2,1-2H3,(H,7,8) |
InChIキー |
SKPWGBMKZNVXFF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C |
正規SMILES |
CC(=O)NCCOC(=O)C |
その他のCAS番号 |
16180-96-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



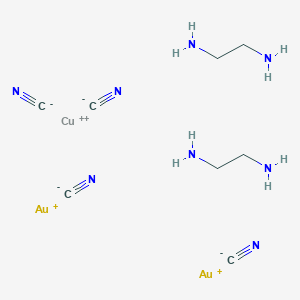

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)


